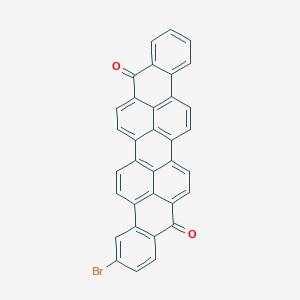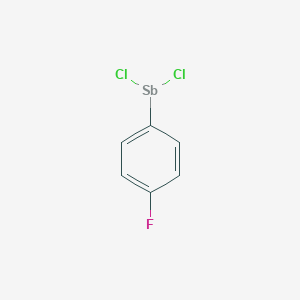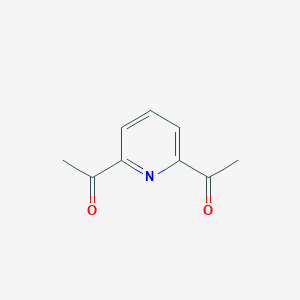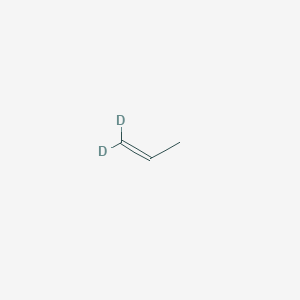![molecular formula C16H24 B075411 Tricyclo[4.2.0.0(2,5)]octa-3,7-diene, 1,2,3,4,5,6,7,8-octamethyl- CAS No. 1448-74-4](/img/structure/B75411.png)
Tricyclo[4.2.0.0(2,5)]octa-3,7-diene, 1,2,3,4,5,6,7,8-octamethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tricyclo[4.2.0.0(2,5)]octa-3,7-diene, 1,2,3,4,5,6,7,8-octamethyl- is a chemical compound that has gained significant attention in the scientific community due to its unique properties. This compound is commonly referred to as 'Cryptophane' and is a cage-like molecule that can encapsulate guest molecules. Cryptophanes have been extensively studied due to their potential applications in various fields, including drug delivery, imaging, and sensing.
Mécanisme D'action
The mechanism of action of Cryptophanes is based on their ability to encapsulate guest molecules. The cage-like structure of Cryptophanes allows them to selectively bind to specific guest molecules. This binding can occur through various interactions, including van der Waals forces, hydrogen bonding, and hydrophobic interactions.
Effets Biochimiques Et Physiologiques
Cryptophanes have been shown to have minimal biochemical and physiological effects. Studies have shown that Cryptophanes are non-toxic and do not cause any adverse effects in biological systems.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of Cryptophanes is their ability to encapsulate guest molecules. This property makes Cryptophanes an excellent tool for studying various biological processes. However, the synthesis of Cryptophanes is a complex process, which can limit their use in some lab experiments.
List of
Orientations Futures
1. Development of new Cryptophane derivatives with improved properties.
2. Investigation of the potential applications of Cryptophanes in drug delivery.
3. Development of Cryptophane-based sensors for detecting specific molecules in biological samples.
4. Development of Cryptophane-based contrast agents for MRI.
5. Investigation of the potential applications of Cryptophanes in catalysis.
6. Investigation of the potential applications of Cryptophanes in nanotechnology.
7. Development of Cryptophane-based materials for various applications.
8. Investigation of the potential applications of Cryptophanes in environmental remediation.
9. Investigation of the potential applications of Cryptophanes in energy storage.
10. Investigation of the potential applications of Cryptophanes in agriculture.
Conclusion:
In conclusion, Cryptophanes are a unique class of molecules that have gained significant attention in the scientific community due to their potential applications in various fields. The synthesis of Cryptophanes is a complex process, but their ability to encapsulate guest molecules makes them an excellent tool for studying various biological processes. Cryptophanes have minimal biochemical and physiological effects and have potential applications in drug delivery, imaging, and sensing. The future directions for Cryptophanes are vast, and further research is needed to fully explore their potential applications.
Méthodes De Synthèse
The synthesis of Cryptophane is a complex process that involves several steps. The most commonly used method for synthesizing Cryptophane involves the reaction of a bicyclo[2.2.2]oct-7-ene derivative with an aldehyde in the presence of a Lewis acid catalyst. This reaction leads to the formation of a cage-like structure that encapsulates the guest molecule.
Applications De Recherche Scientifique
Cryptophanes have been extensively studied for their potential applications in various fields. One of the most promising applications of Cryptophanes is in the field of drug delivery. Cryptophanes can encapsulate drug molecules, which can then be delivered to specific target sites in the body. This targeted drug delivery system can reduce the side effects associated with conventional drug delivery methods.
Cryptophanes also have potential applications in imaging and sensing. Cryptophanes can be used as contrast agents in magnetic resonance imaging (MRI) and as sensors for detecting specific molecules in biological samples.
Propriétés
Numéro CAS |
1448-74-4 |
|---|---|
Nom du produit |
Tricyclo[4.2.0.0(2,5)]octa-3,7-diene, 1,2,3,4,5,6,7,8-octamethyl- |
Formule moléculaire |
C16H24 |
Poids moléculaire |
216.36 g/mol |
Nom IUPAC |
1,2,3,4,5,6,7,8-octamethyltricyclo[4.2.0.02,5]octa-3,7-diene |
InChI |
InChI=1S/C16H24/c1-9-10(2)14(6)13(9,5)15(7)11(3)12(4)16(14,15)8/h1-8H3 |
Clé InChI |
MDRPLQOFHRSPDP-UHFFFAOYSA-N |
SMILES |
CC1=C(C2(C1(C3(C2(C(=C3C)C)C)C)C)C)C |
SMILES canonique |
CC1=C(C2(C1(C3(C2(C(=C3C)C)C)C)C)C)C |
Autres numéros CAS |
1448-74-4 |
Synonymes |
1,2,3,4,5,6,7,8-Octamethyltricyclo[4.2.0.02,5]octa-3,7-diene |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



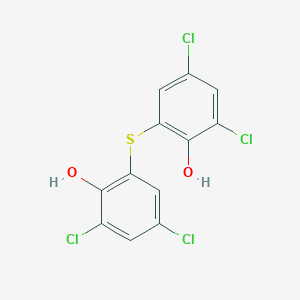
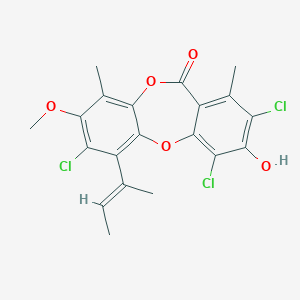
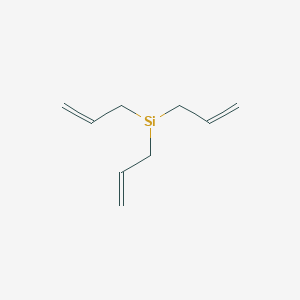
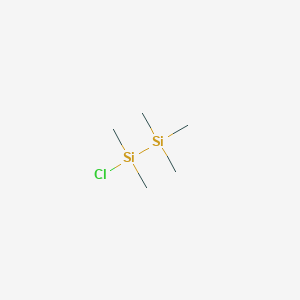
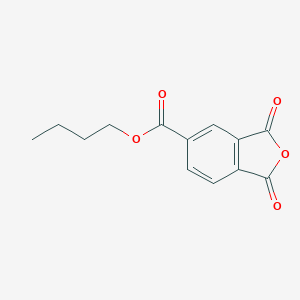
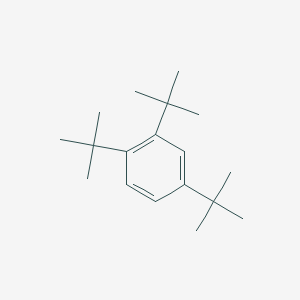
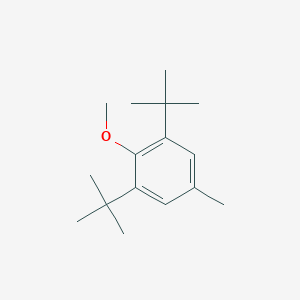
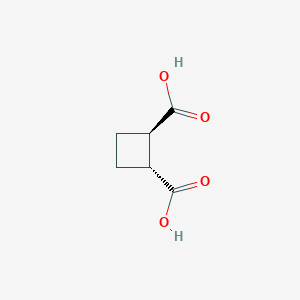
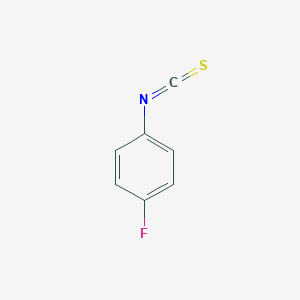
![4-[4-[(4-Anilinophenyl)-(4-phenylazaniumylidenecyclohexa-2,5-dien-1-ylidene)methyl]anilino]benzenesulfonate](/img/structure/B75343.png)
